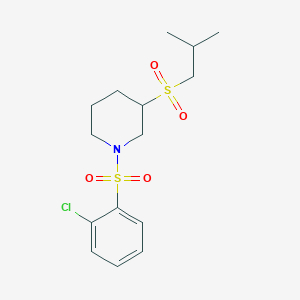

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a piperidine ring with the appropriate sulfonyl chlorides. Sulfonyl chlorides, such as benzenesulfonyl chloride and 2-methylpropanesulfonyl chloride, are commonly used in organic synthesis to introduce a sulfonyl group .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The sulfonyl groups might be susceptible to nucleophilic attack, leading to substitution reactions . The piperidine ring could also undergo various reactions typical of amines .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine and related compounds are synthesized for various applications in scientific research. The synthesis involves condensation reactions and characterization by spectroscopic techniques and X-ray crystallography. For instance, the synthesis and crystal structure of related compounds like 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been reported, demonstrating the structural versatility of these compounds for scientific study (S. B. B. Prasad et al., 2008).

Chemical and Biological Activity

These compounds are utilized in chemical research for their potential biological activities. For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have been synthesized and evaluated for their bioactivity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), revealing significant activity against BChE (H. Khalid et al., 2013).

Application in Synthesis of Bioactive Compounds

Compounds structurally related to 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine serve as key intermediates in the synthesis of bioactive molecules. For example, the synthesis of methylbenzenesulfonamide CCR5 antagonists showcases the utility of related compounds in developing potential therapeutic agents for diseases like HIV-1 infection (Cheng De-ju, 2015).

Role in Material Science

In material science, derivatives of 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine are investigated for their properties and applications. For instance, Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst for efficient synthesis, demonstrates the compound's potential in facilitating chemical reactions (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Environmental and Analytical Chemistry

These compounds are also explored in environmental and analytical chemistry for their ability to interact with various substances, aiding in the analysis of complex mixtures and environmental pollutants (F. Sacher, S. Lenz, H. Brauch, 1997).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNSHTYCLROLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2574788.png)

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)

![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)

![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)

![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)

![(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2574799.png)

![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)